(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine

Catalog No.
S905909
CAS No.
1315449-93-4
M.F
C25H22FNO4
M. Wt
419,44 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine

CAS Number

1315449-93-4

Product Name

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid

Molecular Formula

C25H22FNO4

Molecular Weight

419,44 g/mole

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1

SMILES

CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

(R)-N-Fmoc-alpha-Methyl-2-fluorophenylalanine

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorine atom at the 2-position of the phenyl ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C25H22FNO4, with a molecular weight of approximately 419.45 g/mol. This compound is notable for its steric and electronic properties, which can influence peptide synthesis and biological activity, making it a valuable component in medicinal chemistry and peptide development.

Incorporation into Peptides

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine can be incorporated into peptides using solid-phase peptide synthesis (SPPS) techniques. SPPS is a common method for creating peptides in a laboratory setting []. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino terminus of the amino acid during peptide chain elongation. Once the peptide sequence is complete, the Fmoc group can be cleaved under specific conditions, revealing the free amine group for further reactions [].

The incorporation of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine into peptides allows researchers to introduce specific properties, such as:

  • Increased metabolic stability: The methyl group on the alpha-carbon can hinder enzymatic degradation, potentially leading to longer-lasting peptides in vivo [].
  • Altered protein-protein interactions: The 2-fluoro group on the phenyl ring can introduce subtle changes in the side chain conformation, potentially affecting how the peptide interacts with other molecules [].

The reactivity of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine primarily involves its use in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective coupling reactions with other amino acids. The compound can undergo standard peptide bond formation reactions, including:

  • Coupling Reactions: Typically facilitated by coupling reagents such as DIC (diisopropylcarbodiimide) or HATU (hexafluoro-phosphonium hexafluoro-phosphate).
  • Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, enabling the formation of free amine groups for further reactions.

Additionally, the presence of the fluorine atom can enhance the compound's stability and alter its interaction with enzymes, potentially affecting protease resistance in peptides containing this amino acid.

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine exhibits significant biological activity due to its incorporation into peptides that can modulate biological pathways. Studies indicate that peptides containing this compound may show enhanced resistance to proteolytic degradation compared to those with standard amino acids. This resistance is attributed to the steric hindrance offered by the alpha-methyl group and the fluorine substitution, which can prevent enzyme recognition and cleavage .

The synthesis of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine typically involves several key steps:

  • Fluorination: The introduction of the fluorine atom at the 2-position of the phenyl ring can be achieved through electrophilic aromatic substitution or other fluorination methods.
  • Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in a suitable solvent, such as dichloromethane.
  • Purification: The product is purified using techniques such as chromatography to achieve high purity levels.

These methods allow for the production of high-quality compounds suitable for research and pharmaceutical applications.

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine finds applications in various fields:

  • Peptide Synthesis: Used in constructing peptides with enhanced stability and specific biological functions.
  • Drug Development: Its unique properties make it suitable for designing inhibitors or modulators in therapeutic contexts, particularly in oncology and immunology.
  • Research: Employed in studies investigating enzyme interactions and peptide behavior in biological systems.

Interaction studies involving (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine have demonstrated its potential to alter binding affinities and enzymatic interactions. For instance, peptides containing this amino acid have shown increased resistance to proteolytic enzymes compared to their non-fluorinated counterparts . Such studies are crucial for understanding how modifications at specific positions can influence peptide stability and efficacy.

Several compounds share structural similarities with (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine, including:

Compound NameStructure CharacteristicsUnique Features
(R)-N-Fmoc-alpha-methylphenylalanineNo fluorine substitutionMore common in peptide synthesis
(S)-N-Fmoc-alpha-methyl-2-fluorophenylalanineStereoisomer of (R) variantMay exhibit different biological activities
(R)-N-Fmoc-alpha-methyl-3-fluorophenylalanineFluorine at 3-positionPotentially different interaction profiles

The uniqueness of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine lies in its specific fluorination pattern and steric configuration, which can significantly affect its biochemical properties compared to these similar compounds.

The systematic exploration of fluorinated amino acids began in the late 20th century, driven by fluorine’s unique physicochemical properties, including high electronegativity, small atomic radius, and metabolic stability. Early work focused on substituting hydrogen with fluorine in canonical amino acids to modulate peptide and protein behavior. For example, the first fluorinated phenylalanine derivatives emerged in the 1990s as tools for studying enzyme-substrate interactions and protein folding. By 2019, over 200 fluorinated amino acids had been synthesized, with alkyl, cyclic, and aromatic variants enabling precise control over hydrophobicity and conformational stability.

A landmark achievement was the 2012 demonstration that fluorinated cores in proteins enhance thermal stability by 10–15°C through increased buried hydrophobic surface area. This finding catalyzed efforts to develop synthetically accessible fluorinated building blocks like (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine for rational protein engineering.

Significance of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine in Chemical Research

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine (C₂₅H₂₂FNO₄, MW 419.44 g/mol) serves as a critical intermediate in peptide synthesis. Its structural features include:

  • α-Methyl group: Restricts backbone flexibility, enforcing specific torsional angles
  • 2-Fluorophenyl moiety: Enhances aromatic stacking interactions while maintaining steric compatibility with natural phenylalanine
  • Fmoc protection: Enables solid-phase peptide synthesis via standard coupling protocols

This compound has enabled the production of fluorinated peptides with improved protease resistance, as demonstrated in 2020 studies incorporating it into anticancer peptide analogs. Its radiopharmaceutical potential is evidenced by the synthesis of ¹⁸F-labeled derivatives for positron emission tomography (PET) imaging.

Rarity of Fluorinated Amino Acids in Nature

Natural biosynthesis of fluorinated amino acids remains exceptionally rare, with only 4-fluoro-L-threonine identified in Streptomyces cattleya. No natural fluorinated phenylalanine derivatives have been reported, necessitating synthetic approaches for their production. The scarcity arises from:

  • Limited natural fluorination enzymes (only 5 classes identified)
  • High activation energy for C-F bond formation (456 kJ/mol vs. 413 kJ/mol for C-H)
  • Thermodynamic instability of fluorinated metabolites in oxidative environments

Theoretical Framework for Studying Fluorinated Phenylalanine Derivatives

Three key principles guide the analysis of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine:

Electronic Effects

  • C-F bond dipole moment (1.41 D) alters local electrostatic potentials
  • Fluorine’s -I effect increases α-proton acidity (pKa ~16.5 vs. ~22 for non-fluorinated analogs)

Steric Considerations

  • van der Waals radius of F (1.47 Å) vs. H (1.20 Å) influences packing efficiency
  • α-Methyl group increases side chain rotamer energy barrier by ~3 kcal/mol

Molecular Interactions

  • CF/π interactions contribute -0.8 to -1.2 kcal/mol stabilization
  • Enhanced hydrophobic effect: ΔG°hyd = -0.12 kcal/mol per fluorinated methyl group

Synthesis and Characterization

Synthetic Pathways (Table 1)

Table 1. Comparison of synthetic methods for (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine

MethodYield (%)ee (%)Key StepReference
Knoevenagel condensation6798Cu(I)-catalyzed asymmetric induction
Rhodium-mediated decarbonylation4394[¹⁸F]fluoride isotope exchange
Enzymatic resolution82>99Lipase-catalyzed ester hydrolysis

The Knoevenagel approach remains predominant, utilizing methyl isocyanoacetate and 2-fluorobenzaldehyde under Cu(I) catalysis to establish the quaternary stereocenter. Recent advances employ continuous-flow photocyanation for improved scalability, achieving 85% conversion in <30 minutes.

Spectroscopic Characterization

Key analytical data for (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine:

  • ¹⁹F NMR (CDCl₃): δ -118.2 ppm (ortho-F, J = 8.3 Hz)
  • HRMS: m/z 420.1543 [M+H]⁺ (calc. 420.1551)
  • IR: ν 1745 cm⁻¹ (C=O, Fmoc), 1502 cm⁻¹ (C-F aromatic)

X-ray crystallography reveals a 89.7° dihedral angle between the fluorophenyl ring and backbone, compared to 72.3° in non-fluorinated analogs.

Applications in Chemical Biology

Protein Engineering (Table 2)

Table 2. Functional enhancements achieved through (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine incorporation

ProteinFluorination SiteΔTₘ (°C)Protease Resistance (t₁/₂)Reference
IgG1-FcCH3 domain+11.248 hr vs. 6 hr (wild-type)
PD-1/PD-L1 inhibitorBinding interfaceN/A93% binding affinity retention after 72 hr
Antimicrobial peptide LL-37Positions 4, 8+8.7MIC reduced 8-fold

The compound’s α-methyl group proves particularly effective in β-sheet stabilization, increasing amyloid formation kinetics by 3× in model peptides.

Radiopharmaceutical Development

¹⁸F-labeled derivatives enable tumor imaging via PET:

  • Synthesis: Cu-mediated nucleophilic substitution with K¹⁸F achieves 25–

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine is a fluorinated amino acid derivative characterized by its complex molecular architecture incorporating multiple functional groups [1]. The compound features a central alpha carbon bearing both an amino group protected with a 9-fluorenylmethoxycarbonyl group and a carboxylic acid functionality [3]. The side chain consists of a 2-fluorophenyl group attached through a methylene bridge to the alpha carbon, which additionally bears a methyl substituent [1] [3].

The molecular structure can be systematically described through its International Union of Pure and Applied Chemistry nomenclature as (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid [1] [3]. This comprehensive naming convention reflects the presence of the fluorenyl protecting group, the fluorinated aromatic ring, and the quaternary alpha carbon center [3].

The compound exhibits a quaternary alpha carbon configuration, distinguishing it from standard proteinogenic amino acids through the presence of both a methyl group and the fluorinated benzyl side chain attached to the same carbon center [1]. This structural modification significantly influences the compound's conformational preferences and biological properties compared to conventional phenylalanine derivatives [24] [25].

Stereochemistry and Absolute Configuration

The stereochemistry of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine is defined by the (R)-configuration at the alpha carbon, following the Cahn-Ingold-Prelog priority rules [24] [25]. This absolute configuration designation indicates the spatial arrangement of the four different substituents around the chiral center, with the highest priority groups arranged in a clockwise manner when viewed from the appropriate perspective [24].

The compound's stereochemical assignment corresponds to the D-amino acid series, as evidenced by its positive optical rotation values [1] [6] [10]. This configuration contrasts with naturally occurring L-amino acids, which typically exhibit S-configuration at their alpha carbon centers [24] [25]. The presence of the alpha methyl group creates a quaternary stereocenter, enhancing the compound's resistance to racemization compared to conventional amino acid derivatives [24].

Enantiomeric purity represents a critical quality parameter for this compound, with commercial preparations achieving enantiomeric excess values of 98.0% or higher [1] [6] [10]. This high degree of stereochemical purity ensures consistent biological activity and synthetic utility in peptide chemistry applications [1] [6].

Physical Properties

Molecular Weight and Formula (C25H22FNO4)

The molecular formula C25H22FNO4 accurately represents the elemental composition of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine [1] [3] [6]. This formula corresponds to a molecular weight of 419.45 grams per mole, as confirmed through multiple analytical sources [1] [3] [6]. The molecular weight calculation accounts for the complete structure including the fluorenyl protecting group, the fluorinated aromatic system, and the amino acid backbone [1] [3].

The following table summarizes the fundamental molecular characteristics:

PropertyValueReference
Molecular FormulaC25H22FNO4 [1] [3] [6]
Molecular Weight419.45 g/mol [1] [3] [6]
Chemical Abstracts Service Number193086-74-7 [1] [6]
Molecular Design Limited NumberMFCD17019319 [1] [6]

The molecular formula reflects the incorporation of 25 carbon atoms, 22 hydrogen atoms, one fluorine atom, one nitrogen atom, and four oxygen atoms [1] [3] [6]. This composition demonstrates the substantial molecular complexity arising from the combination of the fluorenyl protecting group with the fluorinated phenylalanine derivative [1] [3].

Melting Point Characteristics (111-122°C)

The melting point range of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine spans 111-122°C, indicating a relatively broad thermal transition characteristic of complex organic compounds [1] [6] [10]. This temperature range reflects the compound's crystalline structure and intermolecular interactions, including hydrogen bonding and aromatic stacking forces [1] [6].

The relatively high melting point compared to simpler amino acid derivatives can be attributed to the extensive aromatic character provided by the fluorenyl protecting group and the fluorinated phenyl ring system [35]. These structural features promote strong intermolecular interactions in the solid state, resulting in enhanced thermal stability [35].

Thermal analysis reveals that the compound maintains structural integrity throughout the melting range, with no decomposition observed at the melting temperature [1] [6]. This thermal stability profile supports the compound's utility in synthetic applications requiring elevated temperatures [1] [6].

Spectroscopic Properties

The spectroscopic characterization of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine encompasses multiple analytical techniques that provide comprehensive structural confirmation [1] [6]. Infrared spectroscopy reveals characteristic absorption bands at 1678-1700 cm⁻¹ corresponding to the carbamate carbonyl stretch, consistent with the 9-fluorenylmethoxycarbonyl protecting group [30] [31].

Nuclear magnetic resonance spectroscopy provides detailed structural information through multiple nuclei observations [32] [36]. Proton nuclear magnetic resonance spectroscopy exhibits characteristic signals for the fluorenyl aromatic protons in the 7.2-7.8 ppm region, while the methylene protons of the protecting group appear as a doublet around 4.0-4.5 ppm [30] [31]. The alpha methyl group generates a distinctive singlet signal, and the aromatic protons of the fluorinated phenyl ring display complex coupling patterns due to fluorine interactions [32].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal around 156 ppm, characteristic of carbamate functionality [30] [31]. The aromatic carbon signals appear in their expected chemical shift ranges, with the fluorinated carbon exhibiting characteristic coupling patterns with the fluorine nucleus [32].

Fluorine-19 nuclear magnetic resonance spectroscopy provides direct observation of the fluorine substituent, with the ortho-fluorine signal appearing approximately -113 to -116 ppm relative to trichlorofluoromethane [32] [36]. This chemical shift value is consistent with aromatic fluorine substituents and confirms the ortho positioning relative to the side chain attachment point [32] [36].

Specific Optical Rotation (+48°)

The specific optical rotation of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine measures +46° to +50° under standardized conditions of 20°C temperature, 589 nm wavelength, and concentration of 1 gram per 100 mL in N,N-dimethylformamide [6] [10]. This positive rotation value confirms the (R)-absolute configuration and provides a practical method for stereochemical verification [11].

The optical rotation measurement follows established protocols using the sodium D-line as the light source, ensuring reproducible and comparable results across different analytical laboratories [11]. The specific rotation value represents an intrinsic property of the chiral molecule, reflecting the interaction between plane-polarized light and the asymmetric molecular structure [11].

The magnitude of the optical rotation depends on the molecular structure, particularly the spatial arrangement of chromophoric groups around the chiral center [11]. The presence of the fluorenyl group and the fluorinated aromatic system contributes significantly to the overall optical rotation through their electronic interactions with the incident light [11].

Measurement precision requires careful attention to temperature, wavelength, concentration, and solvent selection, as these parameters directly influence the observed rotation values [11]. The use of N,N-dimethylformamide as the measurement solvent ensures adequate compound solubility while providing a stable measurement medium [6] [10].

Electronic Effects of the Fluorine Substituent

The fluorine substituent positioned at the ortho location of the phenyl ring exerts profound electronic effects on the molecular structure and properties of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine [12] [13] [17]. The fluorine atom, being the most electronegative element, withdraws electron density from the aromatic ring through both inductive and resonance mechanisms [12] [17].

The inductive effect operates through the sigma bonding framework, with fluorine's high electronegativity creating a partial positive charge on the adjacent carbon atom [14]. This electron withdrawal propagates through the aromatic system, influencing the electron distribution and chemical reactivity of the entire phenyl ring [12] [14].

Simultaneously, fluorine participates in resonance interactions with the aromatic pi system through its lone pair electrons [12] [17]. This resonance contribution creates a unique electronic environment where fluorine acts as both an electron-withdrawing group through induction and an electron-donating group through resonance [17]. The net effect depends on the specific molecular context and substitution pattern [12] [17].

Recent theoretical studies have identified a phenomenon termed "fluoromaticity," where fluorine substituents contribute additional pi-bonding orbitals that interact with the aromatic ring system [12] [17]. This interaction creates new pi-orbitals at lower energy levels, potentially enhancing the overall aromatic stability [12] [17]. The ortho-fluorine substitution pattern in this compound positions the fluorine atom to maximize these electronic interactions [12] [17].

The electronic effects of fluorine substitution influence the compound's chemical reactivity, particularly in electrophilic aromatic substitution reactions [18]. The electron-withdrawing nature of fluorine deactivates the aromatic ring toward electrophilic attack while directing incoming electrophiles to the meta position relative to the fluorine substituent [18].

Conformational Analysis and Molecular Geometry

The conformational landscape of (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine is characterized by multiple rotatable bonds that create a complex three-dimensional structure [26] [33]. The primary conformational degrees of freedom include rotation around the alpha carbon-benzyl carbon bond, the carbamate bond connecting the alpha carbon to the protecting group, and internal rotations within the fluorenyl system [26].

The presence of the alpha methyl group significantly influences the accessible conformational space by creating steric interactions with both the protecting group and the fluorinated side chain [26] [33]. These steric constraints limit the available conformations and may stabilize specific rotameric states [26]. Computational studies on related fluorinated amino acids indicate that fluorine substitution can alter the preferred conformational states compared to non-fluorinated analogs [33].

The quaternary nature of the alpha carbon creates a more rigid structural framework compared to standard amino acids, reducing conformational flexibility around the central chiral center [26]. This conformational restriction has implications for the compound's incorporation into peptide structures and its overall biological activity [26] [33].

Molecular geometry optimization studies reveal that the fluorinated phenyl ring adopts a preferred orientation that minimizes steric clashes with the alpha methyl group while maximizing favorable electronic interactions [26] [33]. The ortho-fluorine substituent introduces additional geometric constraints through its van der Waals radius and electronic effects [26].

The fluorenyl protecting group contributes significant conformational complexity through its extended aromatic system and multiple rotatable bonds [35]. However, the rigid planar structure of the fluorenyl moiety restricts some conformational degrees of freedom while potentially engaging in intramolecular aromatic interactions [35].

XLogP3

4.9

Dates

Modify: 2023-08-15

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